![molecular formula C14H23NO4 B15065177 2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate CAS No. 125136-76-7](/img/structure/B15065177.png)
2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[222]octane-2,6-dicarboxylate is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
科学的研究の応用
(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It may serve as a ligand in biochemical studies or as a probe to investigate biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or catalysts.
作用機序
The mechanism by which (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or neurotransmission.
類似化合物との比較
Similar Compounds
Similar compounds include other bicyclic amines and esters, such as:
- 2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane
- 2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2-carboxylate
Uniqueness
What sets (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate apart is its specific stereochemistry and functional groups, which confer unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
125136-76-7 |
|---|---|
分子式 |
C14H23NO4 |
分子量 |
269.34 g/mol |
IUPAC名 |
2-O-tert-butyl 6-O-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-11(15)10(7-9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11+/m1/s1 |
InChIキー |
VMDDWBSYOBGVND-VWYCJHECSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@H](C2)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


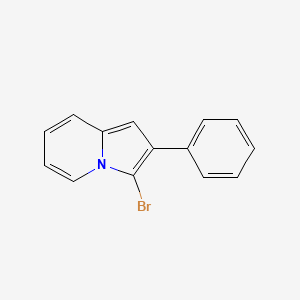
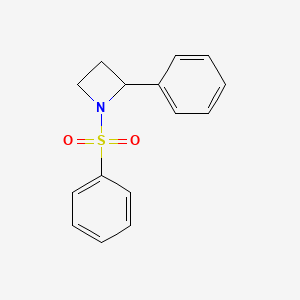
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)
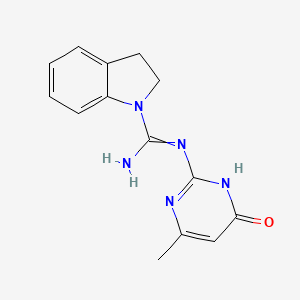

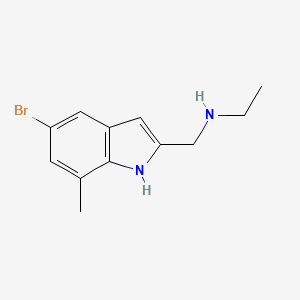
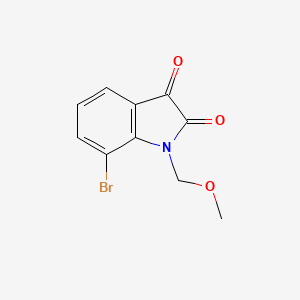
![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)
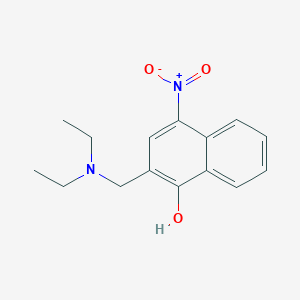


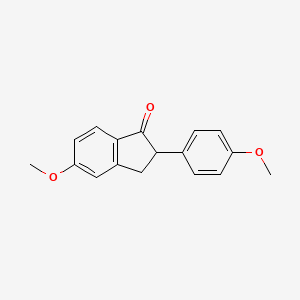
![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)
